

Application Note: ^1H and ^{13}C NMR Analysis of 1,6-Dimethoxyhexane

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Compound of Interest

Compound Name: 1,6-Dimethoxyhexane

Cat. No.: B077691

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the acquisition and analysis of ^1H and ^{13}C NMR spectra of **1,6-dimethoxyhexane**. The provided data, based on spectral prediction, serves as a reference for researchers working with this and similar aliphatic ether compounds.

Molecular Structure and Atom Numbering

Caption: Molecular structure of **1,6-dimethoxyhexane** with atom numbering for NMR assignments.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for **1,6-dimethoxyhexane**. Data was predicted using online spectral databases and simulation tools.

Table 1: Predicted ^1H NMR Data for **1,6-Dimethoxyhexane** (Solvent: CDCl_3 , 400 MHz)

Atom	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1, H8	3.31	s	-	6H
H3, H6	3.38	t	6.6	4H
H4, H5	1.57	p	6.7	4H
H-Internal	1.37	m	-	4H

Table 2: Predicted ¹³C NMR Data for **1,6-Dimethoxyhexane** (Solvent: CDCl₃, 100 MHz)

Atom	Chemical Shift (δ, ppm)	Carbon Type
C1, C8	58.8	CH ₃
C3, C6	72.9	CH ₂
C4, C5	29.7	CH ₂
C-Internal	26.2	CH ₂

Experimental Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of **1,6-dimethoxyhexane**.

1. Sample Preparation

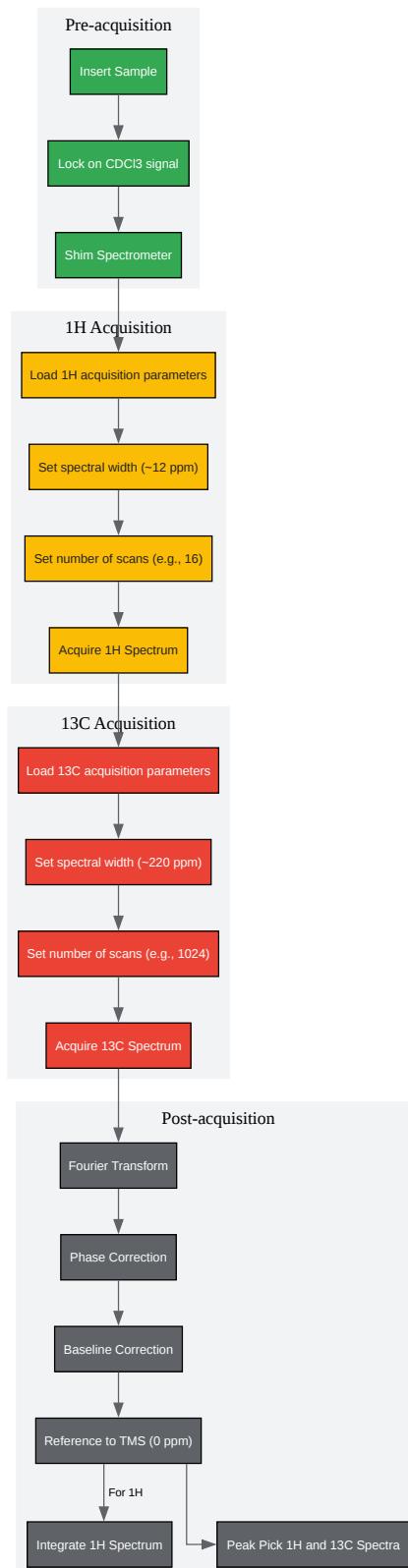
- Materials: **1,6-dimethoxyhexane**, Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS), NMR tube (5 mm), pipette, vial.
- Procedure:
 - Weigh approximately 10-20 mg of **1,6-dimethoxyhexane** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

Workflow for NMR Data Acquisition:



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Caption: Experimental workflow for NMR data acquisition and processing.

3. 1H NMR Acquisition Parameters (Example)

Parameter	Value
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	3.98 s
Spectral Width	8278 Hz (20.6 ppm)
Temperature	298 K

4. 13C NMR Acquisition Parameters (Example)

Parameter	Value
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s
Acquisition Time	1.31 s
Spectral Width	24038 Hz (238.8 ppm)
Temperature	298 K

5. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
- Perform phase and baseline corrections for both spectra.
- Reference the spectra to the TMS signal at 0.00 ppm.
- For the 1H spectrum, integrate the signals to determine the relative number of protons.

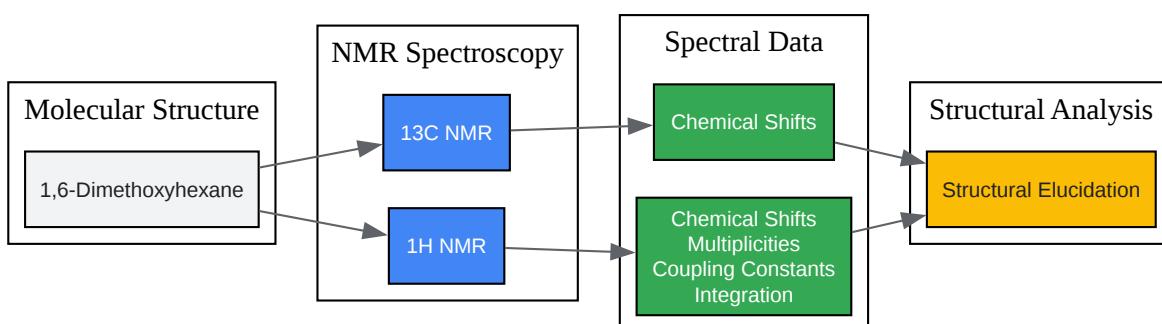
- For both spectra, pick the peaks and report the chemical shifts.

Data Analysis and Interpretation

The symmetrical nature of **1,6-dimethoxyhexane** results in a simplified NMR spectrum.

- 1H NMR:** The spectrum is expected to show four distinct signals. The singlet at approximately 3.31 ppm corresponds to the six equivalent protons of the two methoxy groups (H1, H8). The triplet at around 3.38 ppm is assigned to the four protons on the carbons adjacent to the oxygens (H3, H6). The multiplet at approximately 1.57 ppm and the multiplet at 1.37 ppm arise from the protons on the internal methylene groups (H4, H5, and the central CH₂ groups). The splitting pattern (triplet and pentet) is a result of spin-spin coupling with adjacent methylene protons.
- 13C NMR:** Due to the molecule's symmetry, only four signals are expected in the proton-decoupled ¹³C NMR spectrum. The signal at approximately 58.8 ppm is assigned to the methoxy carbons (C1, C8). The peak at around 72.9 ppm corresponds to the carbons bonded to the oxygen atoms (C3, C6). The remaining two signals at approximately 29.7 ppm and 26.2 ppm are attributed to the internal methylene carbons (C4, C5 and the central carbons).

Signaling Pathway and Logical Relationships:



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Caption: Logical relationship between the molecule, NMR experiments, and structural analysis.

Conclusion

This application note provides a comprehensive guide for the ^1H and ^{13}C NMR analysis of **1,6-dimethoxyhexane**. The detailed experimental protocol and predicted spectral data offer a valuable resource for the structural characterization of this and related compounds. The presented workflow and data interpretation can be adapted for the analysis of other small organic molecules in research and development settings.

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